Superior Reperfusion Mortality Reduction vs. Control in Rat Arrhythmia Model
Furnidipine's active metabolite M-3 reduced mortality index to 0% in a rat model of reperfusion-induced arrhythmias, compared to 43.75% mortality in vehicle-treated controls [1]. This represents a complete prevention of mortality under the experimental conditions. The parent drug furnidipine also exhibited dose-dependent mortality reduction, with higher oral doses (10 mg/kg) being most effective in preventing reperfusion-induced mortality and lethal arrhythmias [2]. In a comparative study of four dihydropyridines (furnidipine, nifedipine, nitrendipine, nimodipine), all exhibited significant antiarrhythmic actions, but furnidipine's metabolite-driven cardioprotection was particularly notable due to the absence of marked cardiac depression [3].
| Evidence Dimension | Reperfusion-induced mortality index |
|---|---|
| Target Compound Data | 0% (M-3 metabolite at 20 mg/kg oral dose) |
| Comparator Or Baseline | 43.75% (Vehicle control group) |
| Quantified Difference | 43.75 percentage point reduction (100% relative reduction) |
| Conditions | Rat model of reperfusion-induced arrhythmias; oral dose of 20 mg/kg administered 24 and 1 hour before ischemia; 7-minute left coronary artery occlusion followed by 15-minute reperfusion period |
Why This Matters
This level of mortality reduction is a critical endpoint for researchers modeling lethal reperfusion arrhythmias and evaluating cardioprotective interventions.
- [1] Mitręga, K. A., Porc, M., & Krzeminski, T. F. (2014). Differential effects of furnidipines' metabolites on reperfusion-induced arrhythmias in rats in vivo. PLoS One, 9(2), e89477. Table 1. View Source
- [2] Krzemiński, T. F., Grzyb, J., Porc, M. P., & Chatterjee, S. S. (2006). Anti-arrhythmic and cardio-protective effects of furnidipine in a rat model: a dose response study. European Journal of Pharmacology, 549(1-3), 91-97. View Source
- [3] Mitręga, K. A., Varghese, B., Porc, M., & Krzemiński, T. F. (2012). Anti-arrhythmic and hemodynamic effects of oxy nifedipine, oxy nimodipine, oxy nitrendipine and oxy nisoldipine. Pharmacological Research, 66(4), 300-308. View Source
